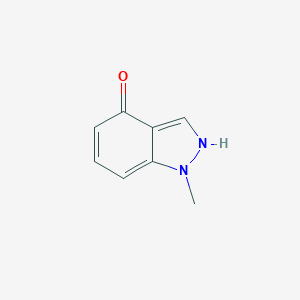

1-Methyl-1H-indazol-4-ol

Beschreibung

BenchChem offers high-quality 1-Methyl-1H-indazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylindazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTRKWLCVGCOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441317 | |

| Record name | 1-Methyl-1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144528-23-4 | |

| Record name | 1-Methyl-1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indazol-4-ol

This technical guide provides a comprehensive overview of the core basic properties of 1-Methyl-1H-indazol-4-ol, catering to researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

1-Methyl-1H-indazol-4-ol is a heterocyclic organic compound with the chemical formula C₈H₈N₂O.[1][2] It belongs to the indazole class of compounds, which are known for their diverse biological activities. The basic properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 144528-23-4 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Detailed see specifications | [1] |

| Purity | ≥99% | [1] |

| Moisture Content | ≤0.5% | [1] |

| Impurity | ≤0.3% | [1] |

| Storage | Store in a cool & dry place | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 1-Methyl-1H-indazol-4-ol is not widely published, a plausible synthetic route can be inferred from established methods for the preparation of substituted indazoles. A common strategy involves the cyclization of a suitably substituted precursor. One potential pathway could involve the N-methylation of a 4-hydroxy-1H-indazole precursor or the chemical modification of a related 1-methyl-1H-indazole derivative.

A general workflow for the synthesis of a substituted 1-methyl-1H-indazole is outlined below. This process often starts with a commercially available indazole derivative, which then undergoes a series of reactions such as methylation, nitration, and reduction to yield the desired product.

Spectral Data

Although direct access to the full spectra is limited in public databases, several chemical suppliers indicate the availability of spectral data for 1-Methyl-1H-indazol-4-ol, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[3] Researchers interested in this compound are encouraged to request this data directly from suppliers. The expected spectral features would be consistent with the structure of a methyl-substituted hydroxy-indazole.

Biological Activity and Potential Applications

The indazole scaffold is a prominent feature in many biologically active molecules, with a significant number of indazole derivatives being investigated as kinase inhibitors for the treatment of cancer.[4] Various derivatives have shown potent inhibitory activity against a range of kinases, including Janus kinase 2 (Jak2), protein kinase membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (PKMYT1), and receptor tyrosine kinases such as VEGFR and EGFR.[5][6]

While there is no specific published data on the biological activity of 1-Methyl-1H-indazol-4-ol itself, its structural similarity to known kinase inhibitors suggests that it may also exhibit such properties. The exploration of its activity against various kinase targets could be a valuable area of research for drug discovery programs.

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemical compounds of this nature in a laboratory setting should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area, and inhalation of dust or fumes should be avoided.

Conclusion

1-Methyl-1H-indazol-4-ol is a member of the medicinally important indazole class of compounds. While detailed experimental data on its physical properties and biological activity are not extensively documented in publicly accessible literature, its chemical structure suggests potential as a kinase inhibitor. This guide provides a summary of the currently available information and outlines potential avenues for further research and characterization of this compound for applications in drug discovery and development.

References

- 1. 1-Methyl-1H-indazol-4-ol, CasNo.144528-23-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. 1-Methyl-1H-indazol-4-ol | 144528-23-4 [sigmaaldrich.com]

- 3. 1-Methyl-1H-indazol-4-ol(144528-23-4) 1H NMR [m.chemicalbook.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 144528-23-4|1-Methyl-1H-indazol-4-ol|BLD Pharm [bldpharm.com]

- 6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-1H-indazol-4-ol (CAS: 144528-23-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazol-4-ol, a heterocyclic building block of significant interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, spectral analysis, and potential applications in drug discovery, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Chemical and Physical Properties

1-Methyl-1H-indazol-4-ol is a substituted indazole with the molecular formula C₈H₈N₂O. Its chemical structure features a methyl group at the 1-position of the indazole ring and a hydroxyl group at the 4-position. This substitution pattern makes it a valuable synthon for further chemical modifications.

Table 1: Physicochemical Properties of 1-Methyl-1H-indazol-4-ol

| Property | Value | Source |

| CAS Number | 144528-23-4 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [2] |

| Appearance | Detailed see specifications | [1] |

| Purity | ≥99% | [1] |

| Moisture Content | ≤0.5% | [1] |

| Impurity | ≤0.3% | [1] |

| Storage | Store in a cool, dry place | [1] |

Synthesis and Experimental Protocols

References

An In-Depth Technical Guide to 1-Methyl-1H-indazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-4-ol is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a key pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules. The specific substitution of a methyl group at the 1-position and a hydroxyl group at the 4-position of the indazole ring system imparts distinct physicochemical properties that are of interest in the fields of drug discovery and materials science. This technical guide provides a comprehensive overview of the molecular structure, properties, and available synthetic and analytical data for 1-Methyl-1H-indazol-4-ol.

Molecular Structure and Identifiers

The molecular structure of 1-Methyl-1H-indazol-4-ol is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a methyl group attached to one of the nitrogen atoms and a hydroxyl group on the benzene ring portion.

Diagram: Molecular Structure of 1-Methyl-1H-indazol-4-ol

An In-depth Technical Guide to 1-Methyl-1H-indazol-4-ol

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazol-4-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, plausible synthetic routes, and potential biological significance, drawing parallels from the well-established pharmacology of the broader indazole class of molecules.

Chemical Identity and Properties

1-Methyl-1H-indazol-4-ol, also known by its IUPAC name, is a substituted indazole. The indazole scaffold is a prominent feature in many biologically active compounds and is considered a "privileged" structure in medicinal chemistry.

| Identifier | Value | Reference |

| IUPAC Name | 1-Methyl-1H-indazol-4-ol | |

| Synonyms | 4-Hydroxy-1-methyl-1H-indazole, Indazol-4-ol, 1-methyl- | |

| CAS Number | 144528-23-4 | [1] |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol | [2] |

Plausible Synthetic Methodologies

Conceptual Experimental Protocol: Synthesis from 4-Nitro-1H-indazole

A potential route to 1-Methyl-1H-indazol-4-ol could involve the N-methylation of a protected 4-hydroxyindazole or, more practically, the conversion of a more readily available starting material like 4-nitro-1H-indazole.

Step 1: N-Methylation of 4-Nitro-1H-indazole

This step introduces the methyl group at the N1 position of the indazole ring.

-

Materials: 4-Nitro-1H-indazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF), Methyl Iodide (CH₃I).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert nitrogen atmosphere at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-nitro-1H-indazole.

-

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is reduced to an amine, which can then be converted to a hydroxyl group.

-

Materials: 1-Methyl-4-nitro-1H-indazole, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

To a solution of 1-methyl-4-nitro-1H-indazole (1.0 equivalent) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol %).

-

Purge the vessel with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 4-6 hours.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]

-

Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-4-amine.

-

Step 3: Diazotization and Hydrolysis to the Phenol

The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to the desired hydroxyl group.

-

Materials: 1-Methyl-1H-indazol-4-amine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.

-

Procedure:

-

Dissolve 1-methyl-1H-indazol-4-amine (1.0 equivalent) in an aqueous solution of sulfuric acid at 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

-

After the evolution of nitrogen gas ceases, cool the reaction mixture.

-

Neutralize the mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 1-Methyl-1H-indazol-4-ol.

-

Potential Biological Activity and Signaling Pathways

While direct biological data for 1-Methyl-1H-indazol-4-ol is not available in the reviewed literature, the indazole scaffold is a core component of numerous pharmacologically active molecules, particularly in oncology.[4][5] Derivatives of 1H-indazole have been identified as potent inhibitors of various protein kinases.

For instance, the compound GDC-0941, which contains a 1H-indazol-4-yl moiety, is a potent inhibitor of Class I PI3 Kinases.[6] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6] Inhibition of this pathway by small molecules like GDC-0941 has shown promise in cancer therapy.

Given the structural similarity, it is plausible that 1-Methyl-1H-indazol-4-ol could be investigated for activity against protein kinases and other biological targets. The hydroxyl group at the 4-position could potentially engage in hydrogen bonding interactions within the active site of a target protein.

Conclusion

1-Methyl-1H-indazol-4-ol is a member of the medicinally significant indazole family of heterocyclic compounds. While specific data on its synthesis and biological activity are limited, established synthetic methodologies for related compounds provide a clear path for its preparation. The prevalence of the indazole scaffold in kinase inhibitors suggests that 1-Methyl-1H-indazol-4-ol could be a valuable building block or lead compound for the development of novel therapeutics, particularly in the area of oncology. Further research is warranted to fully elucidate its chemical and biological properties.

References

- 1. 1-Methyl-1H-indazol-4-ol CAS#: 144528-23-4 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-Methyl-1H-indazol-4-ol" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Methyl-1H-indazol-4-ol, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended to serve as a valuable resource for scientists and researchers engaged in drug discovery and medicinal chemistry.

Chemical Identity and Physical Properties

1-Methyl-1H-indazol-4-ol, with the CAS number 144528-23-4, is a substituted indazole derivative. The indazole core is a prevalent scaffold in many biologically active compounds. The addition of a methyl group at the N1 position and a hydroxyl group at the 4-position significantly influences its physicochemical characteristics and biological activity.

Table 1: Physical and Chemical Properties of 1-Methyl-1H-indazol-4-ol

| Property | Value | Source(s) |

| CAS Number | 144528-23-4 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Not explicitly stated, though related compounds are solids. | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| pKa | No data available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the positions of the methyl and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbons of the fused rings and the methyl group.

Researchers can find spectral data for various indazole derivatives, which can aid in the interpretation of experimentally obtained spectra for 1-Methyl-1H-indazol-4-ol.[3][4][5][6][7][8]

Synthesis and Analysis

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Methyl-1H-indazol-4-ol is not explicitly available in the reviewed literature, general methods for the synthesis of substituted indazoles can be adapted. A common strategy involves the cyclization of appropriately substituted hydrazones.

A plausible synthetic workflow for 1-Methyl-1H-indazol-4-ol could be conceptualized as follows:

Figure 1: A generalized synthetic workflow for 1-Methyl-1H-indazol-4-ol.

For related compounds, such as 6-Bromo-1-methyl-1H-indazol-4-amine, a multi-step synthesis starting from 6-bromo-1H-indazole has been described, involving N-methylation, nitration, and subsequent reduction.[9] This suggests that functional group interconversion on a pre-formed methylated indazole ring is a viable synthetic strategy.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of 1-Methyl-1H-indazol-4-ol. A general protocol would involve:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25-30 °C).

Method development would be required to optimize the separation and quantification of the target compound and any impurities.

Biological Activity and Signaling Pathways

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Indazole derivatives are particularly prominent as kinase inhibitors .[10][11]

While direct evidence for the biological activity of 1-Methyl-1H-indazol-4-ol is limited in the available literature, its structural similarity to known kinase inhibitors suggests it may also target these crucial enzymes. Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Potential Kinase Inhibition and Signaling Pathway Involvement:

Indazole-based compounds have been shown to inhibit a variety of kinases, including but not limited to:

-

Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, making it a target for cancer therapy.[10][11]

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.

-

BCR-ABL: A fusion protein associated with chronic myeloid leukemia (CML).[12]

-

PI3K/Akt signaling pathway: A critical pathway in cell survival and proliferation.[13]

The potential interaction of 1-Methyl-1H-indazol-4-ol with a kinase active site can be visualized as follows:

Figure 2: Hypothetical binding of 1-Methyl-1H-indazol-4-ol in a kinase active site.

Further experimental validation through kinase screening assays and cell-based studies is necessary to elucidate the specific biological targets and signaling pathways modulated by 1-Methyl-1H-indazol-4-ol. The presence of the hydroxyl group offers a potential site for hydrogen bonding interactions within a kinase active site, which could contribute to its inhibitory activity.

Safety and Handling

Based on available information, 1-Methyl-1H-indazol-4-ol should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[1]

Conclusion

1-Methyl-1H-indazol-4-ol is a compound of significant interest for researchers in medicinal chemistry and drug development. Its indazole core suggests potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy. This technical guide has summarized the available physical, chemical, and safety information for this compound. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its biological activity and therapeutic potential in various disease models. The information and conceptual frameworks provided herein are intended to facilitate these future research endeavors.

References

- 1. 144528-23-4|1-Methyl-1H-indazol-4-ol|BLD Pharm [bldpharm.com]

- 2. aoen.lookchem.com [aoen.lookchem.com]

- 3. 1-Methyl-1H-indazol-4-ol(144528-23-4) 1H NMR spectrum [chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-Methyl-1H-indazol-4-ol: A Technical Overview

Physicochemical Properties of 1-Methyl-1H-indazol-4-ol

A foundational understanding of a compound's physical and chemical properties is crucial for predicting its solubility behavior. Key identifiers for 1-Methyl-1H-indazol-4-ol are presented below.

| Property | Value |

| CAS Number | 144528-23-4[1] |

| Molecular Formula | C8H8N2O[1] |

| Appearance | Detailed specifications available upon request from suppliers[1] |

| Purity | ≥99%[1] |

| Moisture Content | ≤0.5%[1] |

| Impurity | ≤0.3%[1] |

Expected Solubility Profile

Direct, experimentally determined quantitative solubility data for 1-Methyl-1H-indazol-4-ol is not extensively documented in publicly accessible literature. However, based on the structural characteristics of related indazole derivatives, a qualitative assessment can be made. For instance, a structurally similar compound, 6-Bromo-1-methyl-1H-indazol-4-amine, is known to be sparingly soluble in water.[2] The presence of a relatively nonpolar indazole ring system in these molecules contributes to their limited aqueous solubility.[2] It is, therefore, reasonable to anticipate that 1-Methyl-1H-indazol-4-ol will also exhibit poor solubility in aqueous solutions.

General Experimental Protocol for Solubility Determination

While a specific protocol for 1-Methyl-1H-indazol-4-ol is not available, a general and widely accepted method for determining the solubility of a compound is the gravimetric method. This technique is applicable across various solvents and temperatures.

Gravimetric Method Workflow

Caption: A generalized workflow for determining solubility using the gravimetric method.

Strategies for Solubility Enhancement

Given the anticipated poor aqueous solubility of 1-Methyl-1H-indazol-4-ol, several established techniques can be employed to improve its dissolution characteristics, which is a critical step for many research and development applications.

Common Approaches to Improve Solubility

Caption: Key strategies for enhancing the solubility of poorly water-soluble compounds.

A common and practical approach for laboratory settings involves the use of co-solvents. For instance, a stock solution can be prepared by dissolving the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, followed by serial dilution into the aqueous experimental buffer.[2]

References

Stability and Storage of 1-Methyl-1H-indazol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-1H-indazol-4-ol. Due to the limited publicly available stability data for this specific molecule, this guide synthesizes information from structurally related indazole derivatives and established principles of chemical stability. The information herein is intended to guide researchers in the proper handling, storage, and assessment of 1-Methyl-1H-indazol-4-ol to ensure its integrity for research and development activities.

Chemical Profile of 1-Methyl-1H-indazol-4-ol

| Property | Value |

| CAS Number | 144528-23-4 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Structure | |

| Image of the chemical structure of 1-Methyl-1H-indazol-4-ol |

Inferred Stability and Storage Conditions

Summary of Storage Recommendations for Substituted Indazoles

The following table summarizes the storage conditions for several structural analogs of 1-Methyl-1H-indazol-4-ol, providing a basis for recommended practices.

| Compound | Purity | Storage Temperature | Additional Notes |

| 1-Methyl-1H-indazol-4-amine | ≥ 95% (HPLC) | 0-8 °C | - |

| 1-Methyl-1H-indazol-5-ol | min 98% | Room temperature | - |

| 1-Methyl-1H-indazole-3-carboxylic acid | >95% | Room temperature (Solid) | Keep in a dry, cool and well-ventilated place. Keep container tightly closed.[1] |

| 1-Methyl-1H-indazole-3-carboxylic acid (in solvent) | - | -80°C (2 years), -20°C (1 year) | -[2] |

Based on this comparative data, it is prudent to store 1-Methyl-1H-indazol-4-ol in a cool, dry, and well-ventilated area, protected from light . For long-term storage, refrigeration at 2-8 °C is recommended to minimize potential degradation. If the compound is in solution, storage at -20°C or -80°C is advisable.[2]

Factors Affecting Stability

The primary factors that may influence the stability of 1-Methyl-1H-indazol-4-ol are exposure to incompatible materials, elevated temperatures, light, and moisture.

Potential Degradation Pathways

While specific degradation pathways for 1-Methyl-1H-indazol-4-ol have not been documented in the reviewed literature, general chemical principles suggest that the molecule could be susceptible to oxidation and reactions with strong bases or amines. The hazardous decomposition products noted for related indazoles include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] This indicates that under thermal stress or in the presence of strong oxidizing agents, the indazole ring and its substituents can break down.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals requiring definitive stability data, a formal stability study is recommended. The following outlines a general experimental protocol based on International Council for Harmonisation (ICH) guidelines for drug substance stability testing.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Stress Conditions: Expose solutions of 1-Methyl-1H-indazol-4-ol to the following conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid-state at 80°C for 48 hours.

-

Photolytic: Expose solution and solid to UV and visible light (ICH Q1B).

-

-

Analytical Method: Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.

-

Peak Purity Analysis: Employ the PDA detector to assess the peak purity of the parent compound under each stress condition to ensure no co-eluting degradants.

-

Characterization of Degradants: If significant degradation is observed, isolate the major degradation products using preparative HPLC and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

In-Depth Technical Guide to the Safety and Hazards of 1-Methyl-1H-indazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Compound Identification:

-

Name: 1-Methyl-1H-indazol-4-ol

-

CAS Number: 144528-23-4

-

Molecular Formula: C₈H₈N₂O

-

Molecular Weight: 148.16 g/mol

Section 1: Executive Summary

This document provides a comprehensive overview of the safety and hazard information currently available for 1-Methyl-1H-indazol-4-ol. This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] While a complete Safety Data Sheet (SDS) with exhaustive toxicological data is not publicly available, this guide synthesizes the existing GHS classifications and provides recommended safety protocols based on the known hazards of the compound and structurally related chemicals. Adherence to the safety measures outlined in this guide is crucial to minimize risk during handling and use.

Section 2: Hazard Identification and Classification

1-Methyl-1H-indazol-4-ol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute oral toxicity, and skin and eye irritation.[1]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |

GHS Pictograms:

Signal Word: Warning [1]

Precautionary Statements:

A comprehensive list of precautionary statements is not consistently provided across all sources. However, the following have been identified:[1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Toxicological Data

No specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for 1-Methyl-1H-indazol-4-ol, have been identified in the public domain. The GHS classification of Acute Toxicity, Oral, Category 4, suggests an LD50 value in the range of 300 to 2000 mg/kg for oral exposure in animal studies. This is an inferred range based on the GHS criteria and not from specific experimental data for this compound.

For a structurally related compound, 5-Benzyl-1-phenyl-1H-indazol-4-ol, an oral LD50 in mice has been reported as 2 g/kg.[2] While this provides some context, direct extrapolation of toxicity is not recommended, and 1-Methyl-1H-indazol-4-ol should be handled with the caution appropriate for a substance that is harmful if swallowed.

Section 4: First Aid Measures

In the event of exposure to 1-Methyl-1H-indazol-4-ol, immediate and appropriate first aid should be administered. The following protocols are recommended based on the known hazards.

Experimental Protocol for First Aid (General):

No specific experimental protocols for first aid treatment of 1-Methyl-1H-indazol-4-ol exposure have been published. The recommendations provided are based on standard chemical safety guidelines for compounds with similar GHS classifications. For eye and skin contact, the duration of rinsing (at least 15 minutes) is a critical parameter.

Section 5: Firefighting Measures

1-Methyl-1H-indazol-4-ol is a solid organic compound. In the event of a fire, the primary concerns are the combustion products and the potential for dust explosion if the material is finely divided.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment and Precautions for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Section 6: Accidental Release Measures

In the case of a spill, appropriate measures should be taken to prevent the spread of the material and to protect personnel.

Experimental Protocol for Spill Cleanup (General):

-

Personal Protection: Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.

-

Containment: Prevent further spread of the solid material.

-

Cleanup: For a solid spill, gently sweep or scoop the material into a labeled container for hazardous waste. Avoid actions that could generate dust. A damp paper towel can be used to wipe up any remaining residue.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: All contaminated materials (including PPE) should be placed in a sealed container and disposed of as hazardous waste according to institutional and regulatory guidelines.

Section 7: Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.

Section 8: Exposure Controls and Personal Protective Equipment

As no specific occupational exposure limits have been established for 1-Methyl-1H-indazol-4-ol, engineering controls and personal protective equipment (PPE) are essential for minimizing exposure.

Recommended Personal Protective Equipment (PPE):

| Protection Type | Specific Equipment | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, which can cause irritation. |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Recommended when working outside of a fume hood or in poorly ventilated areas to prevent inhalation of dust. |

| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |

Section 9: Physical and Chemical Properties

| Property | Value |

| Appearance | Solid (specific color and form not consistently reported) |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 144528-23-4 |

Section 10: Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No hazardous reactions have been reported.

-

Conditions to Avoid: Avoid generation of dust and exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Section 11: Disposal Considerations

Dispose of 1-Methyl-1H-indazol-4-ol and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or in regular trash. Chemical waste should be handled by a licensed professional waste disposal service.

Disclaimer: This guide is intended for informational purposes only and is based on the limited data available. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be trained in proper chemical handling procedures and should consult with their institution's Environmental Health and Safety department for specific guidance.

References

A Technical Guide to 1-Methyl-1H-indazol-4-ol: A Key Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-4-ol is a heterocyclic organic compound belonging to the indazole family. While direct biological activity data for 1-Methyl-1H-indazol-4-ol is not extensively documented in publicly available literature, its significance lies in its role as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for the treatment of cancer and other diseases. This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-1H-indazol-4-ol, the biological activities of its derivatives, and the key signaling pathways they target.

Synthesis of 1-Methyl-1H-indazol-4-ol

A plausible and efficient synthetic route to 1-Methyl-1H-indazol-4-ol can be designed based on established methodologies for the synthesis of substituted indazoles. A likely multi-step process, illustrated below, involves the N-methylation of a nitroindazole precursor, followed by the reduction of the nitro group and subsequent conversion to a hydroxyl group.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Indazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of potent and selective ligands for a wide array of biological targets. Indazole-containing molecules have demonstrated significant therapeutic potential across multiple disease areas, including oncology, neuroscience, and inflammatory conditions. This technical guide will delve into the key biological activities reported for indazole derivatives, providing quantitative data, experimental methodologies, and an exploration of the associated signaling pathways.

Biological Activities of Indazole Derivatives

The indazole moiety is a key pharmacophore in several FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance. The biological activities of indazole derivatives are diverse and are largely dictated by the nature and position of substituents on the indazole core.

Kinase Inhibition

A predominant and well-established role for the indazole scaffold is in the development of kinase inhibitors. Numerous indazole-containing compounds have been shown to target various kinases that are critical components of signaling pathways dysregulated in cancer.

Key Examples:

-

Axitinib and Pazopanib: These are potent multi-targeted tyrosine kinase inhibitors approved for the treatment of renal cell carcinoma. They primarily inhibit vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.

-

Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK), used in the treatment of NTRK gene fusion-positive solid tumors.

-

GDC-0941: A potent, selective, and orally bioavailable inhibitor of class I phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway, which is frequently overactive in many cancers[1].

-

ABT-869 (Linifanib): A multitargeted receptor tyrosine kinase inhibitor targeting VEGFR and PDGFR families[2].

Quantitative Data on Indazole-Based Kinase Inhibitors:

| Compound | Target Kinase(s) | IC50 / Ki | Cell Line / Assay Conditions | Reference |

| GDC-0941 | PI3Kα | 3 nM (IC50) | Enzyme assay | [J Med Chem. 2008 Sep 25;51(18):5522-32.[1]] |

| GDC-0941 | PI3Kβ | 33 nM (IC50) | Enzyme assay | [J Med Chem. 2008 Sep 25;51(18):5522-32.[1]] |

| GDC-0941 | PI3Kδ | 3 nM (IC50) | Enzyme assay | [J Med Chem. 2008 Sep 25;51(18):5522-32.[1]] |

| GDC-0941 | PI3Kγ | 17 nM (IC50) | Enzyme assay | [J Med Chem. 2008 Sep 25;51(18):5522-32.[1]] |

| ABT-869 | KDR (VEGFR2) | 4 nM (IC50) | Enzyme assay | [J Med Chem. 2007 Apr 5;50(7):1584-97.[2]] |

| ABT-869 | CSF-1R | 1 nM (IC50) | Enzyme assay | [J Med Chem. 2007 Apr 5;50(7):1584-97.[2]] |

| ABT-869 | Flt-3 | 1 nM (IC50) | Enzyme assay | [J Med Chem. 2007 Apr 5;50(7):1584-97.[2]] |

| ABT-869 | Kit | 2 nM (IC50) | Enzyme assay | [J Med Chem. 2007 Apr 5;50(7):1584-97.[2]] |

Anticancer Activity via Other Mechanisms

Beyond kinase inhibition, indazole derivatives have demonstrated anticancer effects through various other mechanisms.

-

PARP Inhibition: Niraparib, an indazole-containing compound, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of recurrent epithelial ovarian cancer[3].

-

Antiglycolytic Activity: Lonidamine, an early indazole-based drug, has been used in the treatment of brain tumors and is known for its antiglycolytic effects.

-

Apoptosis Induction: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway[4].

-

Antiproliferative Activity: 1H-Benzo[f]indazole-4,9-dione derivatives have exhibited significant antiproliferative activity against KATO-III and MCF-7 cell lines[5].

Quantitative Data on Antiproliferative Activity:

| Compound Class | Cell Line | IC50 | Reference |

| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | 5.15 µM | [Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives (2023)[4]] |

| 1H-indazole-3-amine derivative (6o) | A549 (lung cancer) | >50 µM | [Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives (2023)[4]] |

| 1H-indazole-3-amine derivative (6o) | PC-3 (prostate cancer) | >50 µM | [Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives (2023)[4]] |

| 1H-indazole-3-amine derivative (6o) | Hep-G2 (hepatoma) | >50 µM | [Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives (2023)[4]] |

| 1H-Benzo[f]indazole-4,9-dione derivatives | KATO-III, MCF-7 | 25.5 to 432.5 μM | [New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation[5]] |

Neurological and Other Activities

-

5-HT3 Antagonism: Granisetron is a potent and selective 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiotherapy[3].

-

TRPV1 Antagonism: A series of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas have been identified as highly potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), with potential applications in pain management[6].

-

Antiarrhythmic, Local Anesthetic, and Analgesic Activities: N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols have shown significant antiarrhythmic, local anesthetic, and analgesic properties[7].

Quantitative Data on TRPV1 Antagonism:

| Compound | Target | Ki(CAP) | Assay Conditions | Reference |

| Antagonist 26 | hTRPV1 | 0.4 nM | Antagonism toward capsaicin activation | [Bioorg Med Chem Lett. 2020 Dec 1;30(23):127548[6]] |

| Antagonist 50 | hTRPV1 | 0.5 nM | Antagonism toward capsaicin activation | [Bioorg Med Chem Lett. 2020 Dec 1;30(23):127548[6]] |

| Antagonist 51 | hTRPV1 | 0.5 nM | Antagonism toward capsaicin activation | [Bioorg Med Chem Lett. 2020 Dec 1;30(23):127548[6]] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for key assays used to evaluate the biological activity of indazole derivatives, based on the cited literature.

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (indazole derivative)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase enzyme, the kinase-specific substrate, and the assay buffer.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Add the detection reagent and incubate as per the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compound (indazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test compound (indazole derivative)

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat the cells with the test compound for a specified duration.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) based on the fluorescence signals.

Signaling Pathways

The diverse biological activities of indazole derivatives stem from their ability to modulate key signaling pathways implicated in various diseases.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Indazole-based inhibitors like GDC-0941 directly target PI3K, thereby blocking the downstream activation of Akt and its effectors.

References

- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and preliminary biological evaluation of novel N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols interesting as potential antiarrhythmic, local anaesthetic and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1-Methyl-1H-indazol-4-ol in Modern Drug Discovery: A Technical Guide

Introduction: In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its rigid, bicyclic structure provides an excellent platform for the precise spatial orientation of functional groups, enabling strong and selective interactions with biological targets. Within this important class of compounds, 1-Methyl-1H-indazol-4-ol (CAS No: 144528-23-4) has emerged as a versatile and valuable pharmaceutical intermediate. Its strategic functionalization at the 4-position with a hydroxyl group, combined with the methylation at the N1 position which can enhance metabolic stability, makes it a key building block for the synthesis of a new generation of therapeutic agents, particularly in oncology and immunology.[3]

This technical guide provides an in-depth overview of 1-Methyl-1H-indazol-4-ol, consolidating its chemical properties, synthesis, and its pivotal role as a precursor in the development of advanced pharmaceutical ingredients. The content is tailored for researchers, chemists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

Precise characterization of an intermediate is fundamental for its effective use in multi-step syntheses. While comprehensive experimental data for 1-Methyl-1H-indazol-4-ol is not extensively published, the following tables summarize its known specifications and expected spectroscopic characteristics based on its structure and data from analogous compounds.[4][5]

Physical and Chemical Properties

| Property | Value | Reference / Note |

| CAS Number | 144528-23-4 | [6] |

| Molecular Formula | C₈H₈N₂O | [6] |

| Molecular Weight | 148.16 g/mol | [7][8] |

| Appearance | Solid (form may vary) | General |

| Purity | ≥99% | [6] |

| Moisture Content | ≤0.5% | [6] |

| Total Impurities | ≤0.3% | [6] |

| Storage | Store in a cool, dry place at 2-8°C | [9][10] |

Spectroscopic Data (Predicted and Inferred)

Spectroscopic analysis is crucial for identity confirmation and quality control. The following are the expected spectral characteristics for 1-Methyl-1H-indazol-4-ol.[11]

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to three aromatic protons on the benzene ring, a singlet for the C3 proton, a singlet for the N-methyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for eight distinct carbon atoms: six aromatic carbons (including the two bridgehead carbons), one N-methyl carbon, and one carbon bearing the hydroxyl group. The chemical shifts for 1-methyl indazoles typically differ from their 2-methyl isomers.[4] |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (absent due to N1-methylation), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), and C=C aromatic stretching (~1450-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 148.16. |

Synthesis of 1-Methyl-1H-indazol-4-ol

The synthesis of substituted indazoles can be approached through various strategic routes, often involving the construction of the bicyclic ring system from appropriately substituted aniline or phenylhydrazine precursors. A plausible and efficient synthesis of 1-Methyl-1H-indazol-4-ol can be conceptualized from a substituted o-toluidine derivative, as outlined in the workflow below. This general methodology involves key steps of diazotization, cyclization, and demethylation/functionalization.

References

- 1. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-1H-indazol-4-ol, CasNo.144528-23-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 118933-92-9|1-Methyl-1H-indazol-6-ol|BLD Pharm [bldpharm.com]

- 9. 144528-23-4|1-Methyl-1H-indazol-4-ol|BLD Pharm [bldpharm.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 1-Methyl-1H-indazol-4-ol(144528-23-4) 1H NMR [m.chemicalbook.com]

The Role of the 1-Methyl-1H-indazol-4-ol Scaffold in Modern Kinase Inhibitor Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics.[1][2] Its unique bicyclic aromatic structure, comprised of a fused benzene and pyrazole ring, offers a versatile platform for the development of highly potent and selective enzyme inhibitors.[3][4] Among these, derivatives of the 1-methyl-1H-indazole moiety have demonstrated significant promise, particularly in the realm of kinase inhibitor discovery for oncology. This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic potential of kinase inhibitors derived from the 1-Methyl-1H-indazol-4-ol core, with a focus on their application in targeting key oncogenic kinases such as AXL and FLT3.

Synthesis of the 1-Methyl-1H-indazol-4-ol Core

While direct synthesis routes for 1-Methyl-1H-indazol-4-ol are not extensively documented in readily available literature, a plausible and efficient synthetic pathway can be extrapolated from established methods for analogous indazole derivatives. A common strategy involves the initial formation of the indazole ring system, followed by regioselective N-methylation.

A proposed synthetic workflow is outlined below:

This proposed pathway leverages common and well-established synthetic transformations in heterocyclic chemistry, offering a reliable route to the target scaffold.

The 1-Methyl-1H-indazol-4-ol Scaffold in Kinase Inhibitor Design

The 1-Methyl-1H-indazol-4-ol core serves as a crucial building block for the development of potent kinase inhibitors. The indazole nitrogen atoms can act as hydrogen bond acceptors, while the phenyl ring provides a platform for various substitutions to enhance potency and selectivity. The 4-hydroxyl group is a key functional handle for further derivatization, allowing for the introduction of pharmacophores that can interact with specific residues in the kinase active site.

Targeting the AXL Receptor Tyrosine Kinase

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, is a key driver of cancer progression, metastasis, and drug resistance.[5][6] Consequently, AXL has emerged as a high-priority target for therapeutic intervention. Several potent AXL inhibitors have been developed based on the indazole scaffold.

AXL Signaling Pathway

Quantitative Data: Indazole-Based AXL Kinase Inhibitors

| Compound ID | Modification on Indazole Core | AXL IC50 (nM) | Cellular Activity | Reference |

| Bemcentinib (R428) | Substituted aminopyrimidine at C3 | 14 | Potent inhibition of AXL phosphorylation in cells | [7] |

| UNC2025 | Dual MER/FLT3 inhibitor with AXL activity | 1.6 | In vivo target inhibition | [8] |

| Compound 54 | Fragment-based discovery | Potent (exact value not specified) | Moderate in vivo exposure | [5][6] |

Targeting the FLT3 Receptor Tyrosine Kinase

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[7] This has made FLT3 a critical therapeutic target, and several indazole-based inhibitors have shown significant promise.

FLT3 Signaling Pathway in AML

Quantitative Data: Indazole-Based FLT3 Kinase Inhibitors

| Compound ID | Modification on Indazole Core | FLT3 IC50 (nM) | FLT3-D835Y IC50 (nM) | Cellular Activity (MV4-11, GI50 nM) | Reference |

| Compound 22f | Benzimidazole-indazole hybrid | 0.941 | 0.199 | 0.26 | [9] |

| ABT-869 (Linifanib) | 3-aminoindazole with N,N'-diaryl urea at C4 | Potent (multi-targeted) | - | Significant tumor growth inhibition | [10] |

Experimental Protocols

General Workflow for Kinase Inhibitor Evaluation

Detailed Protocol: AXL Kinase Activity Assay (Biochemical)

This protocol is adapted for a 96-well plate format using a luminescent-based assay such as the ADP-Glo™ Kinase Assay.[9][11]

Materials:

-

Recombinant human AXL kinase

-

AXL substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (1-Methyl-1H-indazol-4-ol derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay reagents

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: To each well of a 96-well plate, add:

-

5 µL of test compound dilution or vehicle control (for positive and negative controls).

-

10 µL of a solution containing the AXL enzyme and substrate in kinase assay buffer.

-

-

Initiation of Reaction: Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for AXL.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Detailed Protocol: FLT3 Kinase Inhibition Assay (Cell-Based)

This protocol describes the assessment of FLT3 inhibition in a human AML cell line (e.g., MV4-11) that endogenously expresses a constitutively active FLT3-ITD mutation.

Materials:

-

MV4-11 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

White, opaque 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed MV4-11 cells into 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete medium.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Measurement:

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The 1-Methyl-1H-indazol-4-ol scaffold represents a highly valuable core structure in the design and discovery of novel kinase inhibitors. Its synthetic tractability and the ability to introduce diverse functionalities at key positions have enabled the development of potent and selective inhibitors against critical oncology targets such as AXL and FLT3. The data and protocols presented in this guide underscore the significance of this scaffold and provide a framework for the continued exploration and optimization of indazole-based therapeutics. Future efforts in this area will likely focus on enhancing selectivity, improving pharmacokinetic properties, and overcoming mechanisms of drug resistance, further solidifying the importance of the 1-Methyl-1H-indazol-4-ol core in the landscape of modern drug discovery.

References

- 1. ashpublications.org [ashpublications.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 11. bpsbioscience.com [bpsbioscience.com]

The N1-Methylated Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-Methyl-1H-indazol-4-ol and Related Analogs for Researchers, Scientists, and Drug Development Professionals.

The indazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] A number of anticancer drugs with an indazole core are commercially available, including axitinib, linifanib, niraparib, and pazopanib.[2] The N1-methylation of the indazole ring is a common structural feature in many potent and selective inhibitors of various therapeutic targets, particularly protein kinases. While direct therapeutic target data for 1-Methyl-1H-indazol-4-ol is limited in publicly accessible literature, the extensive research on analogous N1-methylated indazole derivatives provides a strong foundation for predicting its potential therapeutic applications. This technical guide will explore the potential therapeutic targets of the N1-methylated indazole scaffold, with a focus on oncology, by examining the established activities of structurally related compounds.

Kinase Inhibition: A Primary Modality of N1-Methylated Indazoles

The indazole nucleus is a key pharmacophore in the design of numerous kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The N1-methylated indazole scaffold has been successfully employed to generate potent and selective inhibitors of several protein kinases.

One of the most promising targets for indazole-based therapeutics is the Polo-like kinase 4 (PLK4), a serine/threonine kinase that is a crucial regulator of centriole duplication and is overexpressed in several cancers.[3][4] A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent PLK4 inhibitors.[3] For instance, compound K22 demonstrated significant PLK4 inhibitory activity with an IC50 of 0.1 nM and potent anti-proliferative efficacy against MCF-7 breast cancer cells (IC50 = 1.3 μM).[3][4]

The Janus kinase 2 (JAK2) is another important target for N1-methylated heterocyclic compounds. A series of 1-methyl-1H-imidazole derivatives were developed as potent JAK2 inhibitors, demonstrating the utility of the N1-methylated five-membered ring system in targeting this kinase.[5] Given the structural similarities, it is plausible that N1-methylated indazoles could also be designed to target the JAK/STAT pathway.

The table below summarizes the in vitro activity of selected N1-methylated indazole analogs against various cancer cell lines.

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 2f | 4T1 | Murine Breast Cancer | 0.23 | [6][7] |

| A549 | Human Lung Carcinoma | 0.54 | [6][7] | |

| HCT116 | Human Colorectal Carcinoma | 1.15 | [6][7] | |

| 6o | K562 | Human Chronic Myeloid Leukemia | 5.15 | [8] |

| A549 | Human Lung Carcinoma | >50 | [8] | |

| PC-3 | Human Prostate Carcinoma | >50 | [8] | |

| Hep-G2 | Human Hepatocellular Carcinoma | >50 | [8] | |

| K22 | MCF-7 | Human Breast Adenocarcinoma | 1.3 | [3][4] |

Induction of Apoptosis: A Key Anti-Cancer Mechanism

A common mechanism of action for many indazole-based anti-cancer agents is the induction of apoptosis, or programmed cell death.[9] Several studies have shown that N1-methylated indazole derivatives can trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells.[6][7] This was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[6][7] Furthermore, this compound was shown to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), which are key events in the intrinsic apoptosis pathway.[6][7]

Similarly, compound 6o was confirmed to induce apoptosis in K562 chronic myeloid leukemia cells.[8] The proposed mechanism involves the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[8]

Experimental Protocols

General Synthesis of N1-Methylated Indazole Derivatives

The synthesis of N1-methylated indazoles can be achieved through various methods. A common approach involves the N-alkylation of the indazole core using a methylating agent in the presence of a base. The regioselectivity of the methylation (N1 vs. N2) can be influenced by the choice of base and solvent.[10][11]

Example Protocol for N1-Alkylation:

-

To a solution of the desired 1H-indazole precursor in an appropriate aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a suitable base (e.g., sodium hydride or cesium carbonate).

-

Stir the reaction mixture at room temperature for a specified time to allow for deprotonation.

-

Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.

-

Continue stirring at room temperature or with heating until the reaction is complete, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.

-

Upon completion, quench the reaction with a suitable reagent (e.g., water or saturated ammonium chloride solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N1-methylated indazole.

In Vitro Anti-proliferative Activity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Protocol Outline:

-

Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., dimethyl sulfoxide).

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Flow Cytometry

Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[8]

Protocol Outline:

-

Treat cancer cells with the test compound at various concentrations for a specified time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Pathways

The following diagrams illustrate the general signaling pathways potentially targeted by N1-methylated indazole derivatives.

Caption: Generalized kinase signaling pathway and its inhibition.

Caption: The intrinsic apoptosis pathway induced by N1-methylated indazoles.

Conclusion and Future Directions